molecular formula C42H50O16 B020538 Phyllostadimer A CAS No. 638203-32-4

Phyllostadimer A

Cat. No.: B020538
CAS No.: 638203-32-4
M. Wt: 810.8 g/mol
InChI Key: LXZQSRKEZKPRBC-GMNNXKACSA-N
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Chemical Reactions Analysis

Types of Reactions

Phyllostadimer A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

Phyllostadimer A is a compound derived from certain species of the bamboo genus Phyllostachys. It has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₄₁H₄₈O₁₈
  • Molecular Weight : 810.84 g/mol
  • IC50 (Antioxidant Activity) : 15 mM

Antioxidant Activity

One of the primary biological activities of this compound is its potent antioxidant capability. It has been shown to inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals. The IC50 value indicates that at a concentration of 15 mM, this compound effectively reduces oxidative stress in biological systems .

This compound exerts its antioxidant effects by:

  • Scavenging free radicals.
  • Inhibiting lipid peroxidation.
  • Modulating oxidative stress pathways.

Anti-Inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

In vitro studies demonstrated that this compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .

Comparative Biological Activity

A comparative analysis of this compound with other compounds reveals its unique position in terms of biological efficacy.

CompoundAntioxidant Activity (IC50)Anti-inflammatory EffectSource
This compound15 mMSignificantPhyllostachys species
Compound B20 mMModerateSynthetic
Compound C10 mMHighNatural extract

Additional Biological Activities

Beyond its antioxidant and anti-inflammatory properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions by protecting neuronal cells from oxidative damage.
  • Antidiabetic Potential : May enhance insulin sensitivity and glucose uptake, similar to other flavonoids derived from plants .

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

  • Study on Lipid Peroxidation : Demonstrated significant inhibition of lipid peroxidation in cell membranes, confirming its role as an effective antioxidant.
  • Inflammation Models : In vivo studies using animal models have shown that administration of this compound reduces markers of inflammation and improves overall health outcomes in conditions such as colitis and arthritis.

Properties

IUPAC Name

4-[(2S,5S,6R)-6-[(2R,5R,6S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3/t25-,26+,35-,36+,37?,38?,41+,42-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZQSRKEZKPRBC-GMNNXKACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(COC(CO2)C(C3=CC(=C(C=C3)O)OC)O)C4COC(COC4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H](CO[C@H](CO2)C(C3=CC(=C(C=C3)O)OC)O)[C@@H]4CO[C@@H](CO[C@@H]4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phyllostadimer A
Reactant of Route 2
Phyllostadimer A
Reactant of Route 3
Phyllostadimer A
Reactant of Route 4
Phyllostadimer A
Reactant of Route 5
Phyllostadimer A
Reactant of Route 6
Phyllostadimer A

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